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Introduction to the Lewis Y Antigen

The Lewis Y (LeY) antigen is a difucosylated oligosaccharide blood group antigen with the
chemical structure Fucal - 2Gal31 - 4[Fucal — 3]GIcNAcB1 - R.[1][2] It is prominently
expressed during embryogenesis, but in healthy adults, its expression is largely restricted to
the surfaces of granulocytes and epithelial tissues.[1] A hallmark of many cancers is the
aberrant re-expression and accumulation of embryonic antigens, and LeY is no exception.
Elevated expression of LeY is a well-documented feature in 70-90% of human carcinomas of
epithelial origin, including ovarian, breast, prostate, colon, and lung cancers.[1][3] This
overexpression is not merely a passive biomarker; LeY is an active participant in tumor
progression. It is carried on cell surface glycoproteins and glycolipids, such as MUC1 and the
epidermal growth factor receptor (EGFR), where it modulates critical signaling pathways that
drive malignant phenotypes.[1][4][5] The synthesis of this complex tetrasaccharide is entirely
dependent on the sequential action of specific glycosyltransferases known as
fucosyltransferases (FUTS). This guide provides a detailed examination of the FUT enzymes
responsible for LeY synthesis, the biochemical pathways they govern, their quantitative
characteristics, and the experimental methodologies used to study them.
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The Biosynthesis of Lewis Y

The construction of the LeY antigen is a two-step fucosylation process that occurs on a Type 2
lactosamine precursor (Galf1l - 4GIcNAc-R), which is commonly found on the termini of N- and
O-linked glycans on proteins and lipids.

o Step 1: Formation of the H-type 2 Antigen. The first step is the addition of a fucose residue in
an al,2-linkage to the terminal galactose (Gal) residue. This reaction is catalyzed by an
al,2-fucosyltransferase, primarily FUT1 or FUT2.[1][6] The resulting structure,

Fucal - 2Galpl - 4GIcNAc-R, is known as the H-type 2 antigen.

o Step 2: Addition of the a1,3-Linked Fucose. The second fucose is added in an al,3-linkage
to the N-acetylglucosamine (GIcNAc) residue of the H-type 2 antigen. This crucial step is
catalyzed by an al,3-fucosyltransferase, such as FUT4 or FUT9.[7][8][9] The completion of
this step yields the final Lewis Y antigen.

The expression of LeY is therefore critically dependent on the coordinated expression and
activity of both an al1,2-FUT and an al,3-FUT within the same cell.
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Caption: Enzymatic pathway for Lewis Y antigen synthesis.

Key Fucosyltransferases in Lewis Y Synthesis

The human genome encodes several FUTs, but specific members of the al,2- and al,3-
fucosyltransferase families are the primary architects of LeY.[10]

e FUT1 and FUT2 (a1,2-Fucosyltransferases): These enzymes belong to the CAZy GT11
family and are responsible for synthesizing H antigens.[6] Their expression is tissue-specific.
The upregulation of FUT1 is particularly linked to LeY expression in cancer cells and can be

induced by signaling molecules like TGF-1.[11]
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e FUT4 (al,3-Fucosyltransferase): Also known as the "myeloid-type" FUT, it is widely
expressed in various tissues.[12] FUT4 preferentially uses non-sialylated precursors and is a
dominant enzyme in synthesizing LeX and, in concert with FUT1/2, LeY.[7] Its
overexpression is directly implicated in gastric cancer development.[9]

e FUT9 (al,3-Fucosyltransferase): FUT9 is highly specific for non-sialylated type 2 chains and
efficiently generates LeX and LeY antigens.[7][8] Crystal structures of human FUT9 have
provided significant insights into the catalytic mechanism and substrate specificity for LeY
precursor synthesis.[13][14]

Quantitative Data on FUTs and Lewis Y Expression
Kinetic Parameters of Key Fucosyltransferases

The catalytic efficiency of FUTs determines the rate of LeY synthesis. Kinetic parameters for
human FUT9 have been determined using its preferred acceptor substrate.

Enzyme Substrate Km (mM) kcat (s7%) Reference
Human FUT9 GDP-Fucose 0.012 16.2 [13]
Lacto-N-
Human FUT9 neotetraose 0.19 16.2 [13]
(LNNT)

Note: Data for other relevant human FUTs with the specific H-type 2 antigen acceptor are
sparse in literature, but the values for FUT9 with a similar type 2 chain provide a benchmark for
its high efficiency.

Lewis Y Expression in Epithelial Cancers

The overexpression of LeY is a common feature of many carcinomas and often correlates with
advanced disease and poor prognosis.[15]
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Correlation with
Cancer Type Positive Cases (%) Disease Reference(s)
Progression

Expression correlates
Ovarian Cancer 88.33% (Malignant) with clinical FIGO [4]

stage.

Overexpression
correlates with
Gastric & Colorectal 40 - 50% increased tumor [15]
staging (esp. Stage
V).

Stronger staining in
] poorly differentiated
Prostate Cancer 100% (49 specimens) ] [15][16]
and metastatic

tumors.

Overexpression is
General Epithelial 40 - 90% common across many  [3]

epithelial cancers.

Role of Lewis Y in Cancer Signaling

LeY is not merely a surface marker but a functional modulator of oncogenic signaling
pathways, contributing to proliferation, invasion, and metastasis.[2][5]

PI3K/Akt Signaling

LeY expression has been shown to activate the PI3K/Akt pathway, a central regulator of cell
survival and proliferation.[1] Overexpression of LeY in ovarian cancer cells leads to increased
phosphorylation of Akt, promoting cell growth.[1] This suggests that the glycosylation status of
receptors on the cell surface can directly influence intracellular signaling cascades.

MAPKI/c-Fos Signaling

The MAPK pathway is also implicated in LeY function and regulation. The growth factor TGF-
B1 can induce FUT1 expression and subsequent LeY synthesis through a c-Fos/AP-1
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dependent mechanism mediated by the MAPK pathway.[11] Furthermore, blocking LeY with
antibodies can inhibit the EGFR/MAPK pathway in melanoma, preventing cell proliferation.[11]
In ovarian cancer, LeY overexpression promotes invasion by upregulating matrix
metalloproteinases (MMP-2 and MMP-9), a process that may also be linked to PI3K/Akt or
other signaling pathways.[2]
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Caption: LeY modulates key oncogenic signaling pathways.

Detailed Experimental Protocols
Fucosyltransferase Activity Assay (HPLC-based)

This protocol measures FUT activity by quantifying the fucosylated product using high-pressure
liquid chromatography (HPLC).[17]

1. Enzyme Source Preparation: a. Harvest cells overexpressing the fucosyltransferase of
interest. b. Solubilize cells in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 via sonication for
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10 minutes. c. Centrifuge the lysate at 600 x g for 5 minutes at 4°C. d. Collect the supernatant,
which serves as the enzyme source.

2. Enzymatic Reaction: a. Prepare a reaction mixture containing:

¢ Enzyme source (cell supernatant)

o Acceptor substrate (e.g., pyridylamine-labeled H-type 2 antigen)

e Donor substrate: GDP-Fucose

¢ Reaction buffer (e.g., 100 mM MES buffer, pH 6.5, with 20 mM MnClI2) b. Incubate the
reaction at 37°C for 2 hours. c. Stop the reaction by boiling or adding EDTA. d. Centrifuge at
20,000 x g for 5 minutes at 4°C.

3. HPLC Analysis: a. Inject 10 pL of the supernatant onto an appropriate HPLC column (e.qg.,
TSK-gel ODS-80TS). b. Elute the reaction products using a suitable buffer (e.g., 20 mM
ammonium acetate, pH 4.0) at a flow rate of 1.0 mL/min. c. Detect the fucosylated,
fluorescently-labeled product and quantify by comparing its peak area to a standard curve.

Analysis of Lewis Y Expression by
Immunohistochemistry (IHC)

This method is used to detect the presence and localization of LeY antigen in fixed tissue
sections.[4]

1. Tissue Preparation: a. Fix paraffin-embedded tissue sections (5-pum thick) on slides. b.
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water. c.
Perform antigen retrieval, for example, by heating in a citrate buffer (pH 6.0).

2. Staining Procedure: a. Block endogenous peroxidase activity with 3% hydrogen peroxide for
10 minutes. b. Block non-specific binding sites with a blocking serum (e.g., goat serum) for 30
minutes. c. Incubate the sections with a primary monoclonal antibody against Lewis Y (e.g.,
BR96) overnight at 4°C.[16] d. Wash with phosphate-buffered saline (PBS). e. Incubate with a
biotinylated secondary antibody for 1 hour. f. Wash with PBS. g. Incubate with a streptavidin-
peroxidase complex for 30 minutes. h. Develop the signal using a chromogen like
diaminobenzidine (DAB), resulting in a brown precipitate at the antigen site. i. Counterstain with
hematoxylin to visualize cell nuclei.
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3. Analysis: a. Dehydrate the slides, clear in xylene, and mount with a coverslip. b. Examine
under a microscope to assess the intensity and distribution of staining. Staining can be semi-
guantitatively scored based on the percentage of positive cells and intensity.

Workflow for Studying FUT Gene Overexpression

This workflow outlines the steps to investigate the functional consequences of upregulating a
specific FUT to drive LeY synthesis in a cancer cell line.[1][2]
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Experimental Workflow: FUT Overexpression
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Caption: Workflow to assess the function of a FUT in cancer cells.
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Conclusion and Future Directions

The synthesis of the Lewis Y antigen is a tightly regulated process orchestrated by specific
fucosyltransferases, primarily FUT1/FUT2 and FUT4/FUT9. The aberrant expression of these
enzymes in cancer leads to high levels of cell surface LeY, which acts as a key modulator of
oncogenic signaling, promoting cell proliferation, survival, and metastasis. The strong
association between LeY expression and poor clinical outcomes makes it and its synthesizing
FUTs attractive targets for therapeutic intervention.[15][18] Future research will likely focus on
developing specific small molecule inhibitors for FUTs like FUT4 and FUT9 and advancing LeY-
targeting immunotherapies, such as antibody-drug conjugates, for clinical use in patients with
advanced epithelial cancers.[3][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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